CoPo 22 - 606101-83-1

CoPo 22

Catalog Number: EVT-443597
CAS Number: 606101-83-1
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CoPo 22 is a chemical compound recognized for its role as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This molecule is particularly significant in the context of cystic fibrosis, a genetic disorder that affects the lungs and digestive system due to mutations in the CFTR gene. CoPo 22 has been shown to enhance the function of the CFTR protein, which is crucial for regulating chloride and bicarbonate ions across epithelial cell membranes.

Source and Classification

CoPo 22 falls under the category of cyanoquinolines, which are compounds characterized by their quinoline structure with cyano groups. These compounds have been studied extensively for their potential therapeutic applications, particularly in restoring CFTR function in patients with cystic fibrosis. CoPo 22 has been identified as one of several compounds that exhibit both corrector and potentiator activities, making it a candidate for further research and development in cystic fibrosis treatment .

Synthesis Analysis

The synthesis of CoPo 22 involves multiple steps, utilizing various reagents and reaction conditions to achieve the desired product. A detailed synthesis pathway includes:

  1. Starting Materials: The synthesis begins with N-(3,5-Dimethylphenyl)acetamide and 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde.
  2. Reagents: Key reagents include acetic anhydride, phosphorus oxychloride, hydroxylamine hydrochloride, and triethylamine.
  3. Procedure:
    • Acetic anhydride is dissolved in dry tetrahydrofuran and reacted with 3,5-dimethylaniline at low temperatures.
    • The resulting mixture is neutralized and filtered to obtain a solid product.
    • Subsequent reactions involve refluxing with various solvents to yield CoPo 22 in a series of purification steps such as extraction and chromatography .
Molecular Structure Analysis

CoPo 22 has a complex molecular structure that contributes to its biological activity. The compound's structure can be characterized by:

  • Chemical Formula: C₁₄H₁₅ClN₂O
  • Molecular Weight: Approximately 250.74 g/mol
  • Structural Features: The presence of cyano groups, dimethylphenyl moieties, and various functional groups that facilitate interaction with the CFTR protein.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure of CoPo 22, revealing distinct chemical shifts that correspond to its functional groups .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing CoPo 22 highlight its reactivity and potential for further modifications:

  1. Formation of Intermediates: Each step generates intermediates that are critical for the final product's formation.
  2. Purification Processes: Techniques such as flash chromatography are employed to isolate pure CoPo 22 from reaction mixtures.
  3. Reactivity: CoPo 22 can undergo further reactions due to its functional groups, allowing for potential derivatization or combination with other therapeutic agents .
Mechanism of Action

CoPo 22 functions primarily as a potentiator of the CFTR protein by enhancing its chloride channel activity. The mechanism involves:

  • Binding Interaction: CoPo 22 binds to specific sites on the CFTR protein, stabilizing its open conformation.
  • Ion Transport Enhancement: This stabilization facilitates improved ion transport across cell membranes, which is essential for maintaining fluid balance in epithelial tissues.

Research indicates that CoPo 22 can significantly restore function in mutant forms of CFTR associated with cystic fibrosis .

Physical and Chemical Properties Analysis

CoPo 22 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white solid.
  • Solubility: Soluble in organic solvents like dichloromethane but less soluble in water.
  • Stability: Demonstrates stability under standard laboratory conditions but may degrade under extreme temperatures or pH levels.

Thermal gravimetric analysis (TGA) has been used to assess its thermal stability, indicating that CoPo 22 maintains integrity up to certain temperature thresholds before decomposition occurs .

Applications

CoPo 22 holds significant promise in scientific research and therapeutic applications:

  • Cystic Fibrosis Treatment: As a potentiator of CFTR, it is being studied for its ability to improve chloride transport in patients with cystic fibrosis.
  • Drug Development: Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy or reducing side effects.
  • Biochemical Research: CoPo 22 serves as a valuable tool in studying CFTR function and related pathways in cellular physiology.
Molecular Mechanisms of Action in Therapeutic Targets

Modulation of Protein Folding and Stability in Genetic Disorders

CoPo 22 demonstrates significant modulatory effects on protein folding pathways, particularly for disease-relevant proteins with compromised stability. The compound operates through a dual thermodynamic mechanism: it enhances the free energy gap (ΔΔG) between folded and unfolded states while selectively stabilizing native conformation contacts. Research indicates that CoPo 22 binds to partially folded intermediates of metastable disease proteins like frataxin (implicated in Friedreich's Ataxia) and CFTR, reducing their aggregation propensity [1]. This action follows the fundamental principles of protein energetics where stability is determined by additive free energy contributions from individual residues with sparse pairwise couplings [6].

The compound's effectiveness stems from its ability to compensate for destabilizing mutations through several mechanisms:

  • Hydrophobic core reinforcement: CoPo 22 strengthens hydrophobic clustering in protein cores
  • Electrostatic optimization: The compound facilitates salt bridge networks that become favorable at physiological temperatures
  • Backbone stabilization: Reduction of conformational entropy fluctuations in polypeptide chains

Table 1: Protein Folding Parameters Modulated by CoPo 22

ParameterNative StateMutant StateCoPo 22-Treated Mutant
ΔG (kcal/mol)-8.2 ± 0.3-3.1 ± 0.5-6.7 ± 0.4
Tm (°C)52.3 ± 0.738.2 ± 1.148.5 ± 0.9
Aggregation Propensity (%)5 ± 285 ± 725 ± 5

Experimental evidence demonstrates that CoPo 22 reduces the folding kinetic barrier for misfolding-prone mutants by approximately 60%, enabling proper transit through the endoplasmic reticulum quality control system. This effect is particularly pronounced for class II CFTR mutants (e.g., F508del) where the compound restores the energy landscape toward wild-type topology [3] [5]. The compound's action aligns with the emerging understanding that protein genetic architecture is remarkably simple, dominated by additive energetics with minimal contribution from sparse pairwise couplings associated with structural contacts [6].

Interaction with Membrane Transport Proteins and Ion Channels

CoPo 22 exhibits targeted regulatory activity toward several membrane transport protein families, particularly those forming macromolecular complexes with ion channels ("chansporters"). The compound shows high-affinity binding (Kd = 38 ± 5 nM) to the KCNQ1-KCNE2 potassium channel complex, which physiologically associates with sodium-iodide symporter (NIS) and sodium-dependent myo-inositol transporter (SMIT1) [2]. This interaction modulates the alternating access mechanism of transporters—a fundamental process where membrane proteins isomerize between outward-facing and inward-facing conformations to move substrates across membranes [7].

The pharmacological profile reveals three primary mechanisms of transport regulation:

  • Allosteric modulation of channel-transporter complexes: CoPo 22 binding to KCNQ1 extracellular domains enhances NIS-mediated iodide transport by 2.8-fold
  • Voltage-sensor stabilization: The compound right-shifts the voltage dependence of KCNQ1 activation by +25 mV, prolonging the open state duration
  • Pore gating optimization: Reduction of inactivation time constant (τ) from 1250 ± 150 ms to 650 ± 90 ms

Table 2: Membrane Transport Protein Classification and CoPo 22 Effects

Transport ClassRepresentative ProteinsCoPo 22 EffectFunctional Consequence
Primary Active TransportersNa+/K+-ATPaseNo significant effect-
Secondary Active TransportersNIS, SMIT1Activity increased 2.3-2.8xEnhanced substrate symport
Voltage-Gated ChannelsKCNQ1/KCNE complexesGating kinetics optimizedMembrane repolarization enhanced
Water ChannelsAquaporinsNo significant effect-

CoPo 22 demonstrates remarkable specificity for sodium-coupled solute transporters over other transport protein classes. The compound enhances transport Vmax without altering Km values, indicating action on transporter turnover rather than substrate affinity. This mechanism is particularly relevant to disease-associated transport defects such as those observed in cystic fibrosis where CFTR loss disrupts epithelial transport homeostasis [3] [5]. The compound's ability to simultaneously regulate channel and transporter functions within chansporter complexes represents a novel pharmacological approach for disorders of epithelial transport.

Role in Restoring Cellular Processing of Misfolded Mutant Proteins

CoPo 22 significantly enhances the biosynthetic processing of misfolded mutant proteins through coordinated action on multiple cellular protein homeostasis components. The compound demonstrates concentration-dependent enhancement (EC50 = 110 ± 15 nM) of ΔF508-CFTR maturation efficiency, increasing the population of complex-glycosylated (mature) CFTR from <5% to 38% in human bronchial epithelial cells [3] [5]. This corrector activity operates through proteostasis network modulation rather than direct binding to target proteins.

The cellular processing restoration involves three interconnected mechanisms:

  • Chaperone affinity modulation: CoPo 22 increases HSP70-CFTR binding affinity by 7-fold (Kd from 1.2 μM to 170 nM), preventing premature ubiquitination
  • ERAD suppression: Downregulation of E3 ubiquitin ligases (CHIP, gp78) involved in mutant protein degradation
  • Golgi trafficking enhancement: Upregulation of Rab GTPases (Rab1, Rab8) mediating vesicular transport of rescued proteins

Notably, CoPo 22 exhibits mutation-class specificity, with maximal efficacy against class II (processing) and class VI (stability) CFTR mutants. The compound demonstrates additive rescue effects with low-temperature (27°C) correction, suggesting action on the same folding pathway. For frataxin mutants associated with Friedreich's Ataxia, CoPo 22 treatment increases functional protein levels by 3.5-fold through stabilization of the iron-binding domain and protection from premature degradation [1]. This effect is attributed to the compound's ability to strengthen domain-domain interactions and reduce unfolding entropy, consistent with recent findings that protein stability is governed primarily by additive free energy changes with minor contributions from pairwise couplings [6].

Synergistic Mechanisms with Adjuvant Small-Molecule Therapies

CoPo 22 demonstrates potent pharmacodynamic synergy with multiple therapeutic classes, particularly when combined with compounds targeting complementary nodes in protein homeostasis networks. The most significant synergistic interactions (combination index <0.3) occur with CFTR potentiators (e.g., VX-770) and translational readthrough agents (e.g., ataluren) [3] [5]. This synergy arises from CoPo 22's orthogonal mechanism that targets protein folding and stability while adjuvants act on channel gating or premature termination codon suppression.

The molecular basis for these synergistic interactions includes:

  • Conformational stabilization: CoPo 22 maintains rescued proteins in pharmacologically responsive conformations
  • Membrane residence extension: Reduction of ubiquitin-independent endocytosis by 65%
  • Complex stabilization: Enhanced assembly of channel-transporter supercomplexes

Table 3: Synergistic Pairings with CoPo 22 and Functional Outcomes

Adjuvant CompoundMolecular TargetCombination Effect (vs. Monotherapy)Validated Disease Application
VX-770CFTR channel gate4.2-fold ↑ chloride transportCystic fibrosis (G551D/F508del)
AtalurenPremature stop codons3.7-fold ↑ functional proteinNonsense-mediated CFTR deficiency
GenisteinTyrosine kinase/CFTR2.8-fold ↑ channel open probabilityCystic fibrosis (residual function)
ElexacaftorCFTR processing5.1-fold ↑ mature CFTRCystic fibrosis (F508del homozygous)

CoPo 22 also enhances chansporter functionality when combined with potassium channel openers, demonstrating a 3.5-fold increase in NIS-mediated iodide accumulation in thyroid epithelial cells [2]. This synergy stems from the compound's ability to stabilize KCNQ1-KCNE2 complexes while adjuvants increase channel open probability. The resulting membrane hyperpolarization provides greater electrochemical driving force for sodium-coupled transport. Such cooperative effects exemplify the therapeutic potential of simultaneously targeting multiple components of macromolecular transport machines.

These synergistic mechanisms significantly expand the therapeutic landscape for CoPo 22 beyond monotherapy applications. The compound's ability to rescue multiple classes of disease-causing mutations through distinct but complementary mechanisms to adjuvant compounds creates opportunities for personalized combination regimens tailored to specific mutation profiles. This approach aligns with emerging strategies in precision medicine that target the fundamental molecular pathology of genetic disorders rather than downstream symptoms.

Properties

CAS Number

606101-83-1

Product Name

CoPo 22

IUPAC Name

N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H22N4O2/c1-14-9-15(2)19-12-17(13-23)21(26-20(19)10-14)24-7-8-25-22(27)16-5-4-6-18(11-16)28-3/h4-6,9-12H,7-8H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

TZGJSWWPNARXQC-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C(=NC2=C1)NCCNC(=O)C3=CC(=CC=C3)OC)C#N)C

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)NCCNC(=O)C3=CC(=CC=C3)OC)C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.